![molecular formula C11H13F3N2O2 B7941976 (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7941976.png)
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide is a compound characterized by the presence of an amino group, a trifluoromethoxy group, and a butanamide backbone. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the trifluoromethoxy group with other functional groups .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with molecular targets and pathways influenced by the trifluoromethoxy group. This group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethoxy group can also affect the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-N-[2-(trifluoromethyl)phenyl]butanamide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2S)-2-amino-N-[2-(difluoromethoxy)phenyl]butanamide: Contains a difluoromethoxy group, which has different electronic properties compared to the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide makes it unique due to its strong electron-withdrawing effects, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-7(15)10(17)16-8-5-3-4-6-9(8)18-11(12,13)14/h3-7H,2,15H2,1H3,(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODQBLLCKRVMKC-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC=CC=C1OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
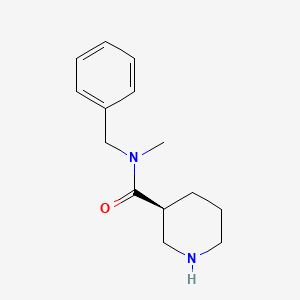
![Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941904.png)
![N-{[4-(trifluoromethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B7941918.png)
![(2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941923.png)
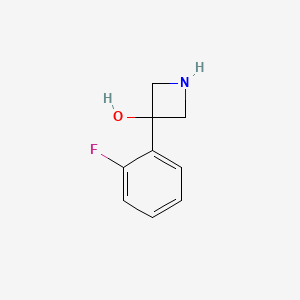
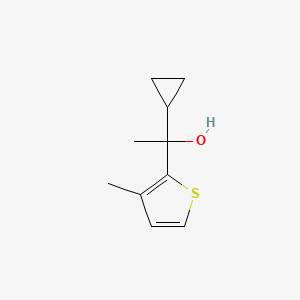
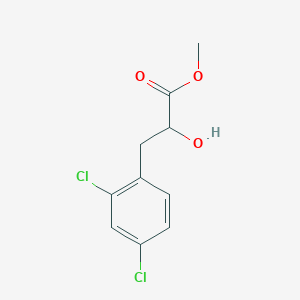
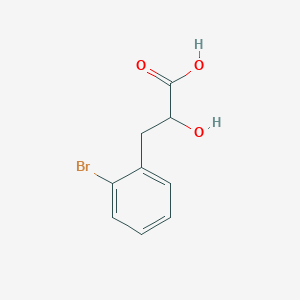
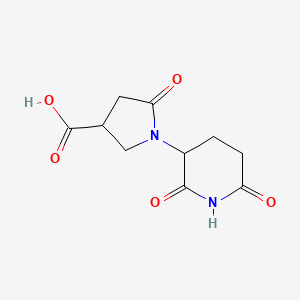
![8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7941970.png)
![5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7941981.png)

![2-[(1,3-Dioxoisoindol-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7941990.png)

